

Application Notes & Protocols: Laboratory-Scale Synthesis of 3,3'-Dinitrobenzophenone

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Compound of Interest

Compound Name: 3,3'-Dinitrobenzophenone

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Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of **3,3'-Dinitrobenzophenone** ($C_{13}H_8N_2O_5$), a key chemical intermediate.^{[1][2]} This compound serves as a vital precursor in the development of heat-resistant polymers, specialized dyes, and certain pharmaceutical agents.^[1] We present a detailed protocol based on the direct nitration of benzophenone, a common and practical laboratory method.^{[1][3]} This guide elucidates the underlying chemical principles, provides a step-by-step experimental procedure, outlines purification and characterization techniques, and emphasizes critical safety protocols required for handling the hazardous reagents involved.

Introduction and Synthetic Strategy

3,3'-Dinitrobenzophenone is an organic compound featuring a benzophenone core with nitro groups substituted at the meta-positions of each phenyl ring.^[2] It typically appears as a white to light yellow crystalline solid with a melting point between 152-154 °C.^{[1][4]}

Two primary synthetic routes are considered for its preparation:

- **Direct Nitration of Benzophenone:** This is the most prevalent method, involving the electrophilic aromatic substitution of benzophenone using a potent nitrating agent, typically a mixture of fuming nitric acid and fuming sulfuric acid.^[1] The carbonyl group of

benzophenone is a deactivating, meta-directing group. This directs the incoming nitro groups primarily to the meta-positions. However, a significant challenge of this approach is the concurrent formation of a mixture of dinitro-isomers (e.g., o,m'-, m,p'-, p,p'-), which complicates purification and can reduce the yield of the desired 3,3'-isomer.[3][5]

- **Friedel-Crafts Acylation:** This two-step approach involves first converting 3-nitrobenzoic acid into 3-nitrobenzoyl chloride, followed by a Friedel-Crafts acylation of nitrobenzene.[1] While theoretically sound, this route is practically unfeasible. The nitro group on the nitrobenzene substrate is a powerful deactivating group, rendering the aromatic ring highly unreactive toward electrophilic substitution under standard Friedel-Crafts conditions.[6][7][8]

Selected Approach: For this guide, we will focus on the direct nitration of benzophenone. Despite the challenge of isomer formation, it is the more reliable and commonly documented laboratory method. The protocol includes a robust purification step to isolate the target compound.

Experimental Protocol: Nitration of Benzophenone

This protocol details the synthesis of **3,3'-Dinitrobenzophenone** from benzophenone. The causality behind this procedure lies in generating the highly electrophilic nitronium ion (NO_2^+) from the acid mixture, which then attacks the electron-rich meta-positions of the benzophenone rings.

Materials and Reagents

Reagent/Material	Chemical Formula	Molecular Weight (g/mol)	CAS Number	Key Properties
Benzophenone	C ₁₃ H ₁₀ O	182.22	119-61-9	White solid
Fuming Sulfuric Acid (Oleum)	H ₂ SO ₄ + SO ₃ (22.5%)	Variable	8014-95-7	Highly corrosive, strong dehydrating agent
Fuming Nitric Acid	HNO ₃ (90%)	63.01	7697-37-2	Highly corrosive, strong oxidizing agent
Deionized Water	H ₂ O	18.02	7732-18-5	-
Sodium Bicarbonate	NaHCO ₃	84.01	144-55-8	Mild base
Ethanol (for recrystallization)	C ₂ H ₅ OH	46.07	64-17-5	Flammable solvent

Equipment

- 250 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice-water bath
- Heating mantle
- Büchner funnel and filtration flask
- Standard laboratory glassware

Step-by-Step Synthesis Procedure

- **Reactor Setup:** Assemble the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel in a chemical fume hood. Place the flask in an ice-water bath.
- **Preparation of Nitrating Mixture:** Carefully charge the flask with 191 g of 22.5% fuming sulfuric acid. Begin stirring and allow the acid to cool to below 15°C.
- **Substrate Addition:** Once the acid is cool, add 20 g of benzophenone in small portions, ensuring the temperature does not exceed 20°C. Stir until all benzophenone has dissolved.
[3]
- **Preparation of Mixed Acid:** In a separate beaker, cautiously prepare a mixed acid by adding 16.5 g of 90% nitric acid to 57.3 g of 22.5% fuming sulfuric acid. This step is exothermic and should be performed slowly in an ice bath.
- **Nitration Reaction:** Transfer the prepared mixed acid to the dropping funnel. Add the mixed acid dropwise to the benzophenone solution over approximately 2 hours. Critically maintain the internal reaction temperature between 15-20°C throughout the addition.[3]
- **Reaction Maturation:** After the addition is complete, let the reaction mixture stir at 15-20°C for an additional 30 minutes (aging).[3]
- **Heating:** Remove the ice bath and replace it with a heating mantle. Slowly heat the reaction mixture to 70°C and maintain this temperature for 1 hour to ensure the dinitration is complete.[3]
- **Quenching and Precipitation:** Allow the reaction mixture to cool to room temperature. In a large beaker, prepare a mixture of crushed ice and water. Cautiously pour the reaction mixture onto the ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[5]
- **Isolation of Crude Product:** Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with large volumes of cold deionized water until the filtrate is neutral (test with pH paper).

- Neutralization: To remove residual acids, create a slurry of the filter cake in a dilute sodium bicarbonate solution. Stir for 15-20 minutes, then filter again. Wash the final product with deionized water and dry thoroughly in a vacuum oven.

Purification by Recrystallization

The crude product is a mixture of isomers and requires purification.[3] Recrystallization is a standard method to achieve this.

- Transfer the dried crude solid to an appropriately sized Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent (e.g., ethanol or glacial acetic acid) to just dissolve the solid.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.

Characterization and Expected Results

The identity and purity of the synthesized **3,3'-Dinitrobenzophenone** should be confirmed using standard analytical techniques.

Parameter	Expected Result
Appearance	White to light yellow crystalline solid.[1]
Melting Point	152-154 °C.[4]
Yield	Variable, dependent on purification efficiency.
FT-IR	Characteristic peaks for C=O stretch (~1670 cm ⁻¹), aromatic C=C stretch (~1600 cm ⁻¹), and asymmetric/symmetric NO ₂ stretches (~1530 cm ⁻¹ and ~1350 cm ⁻¹).
¹ H NMR	Complex multiplet patterns in the aromatic region (7.5-8.5 ppm).

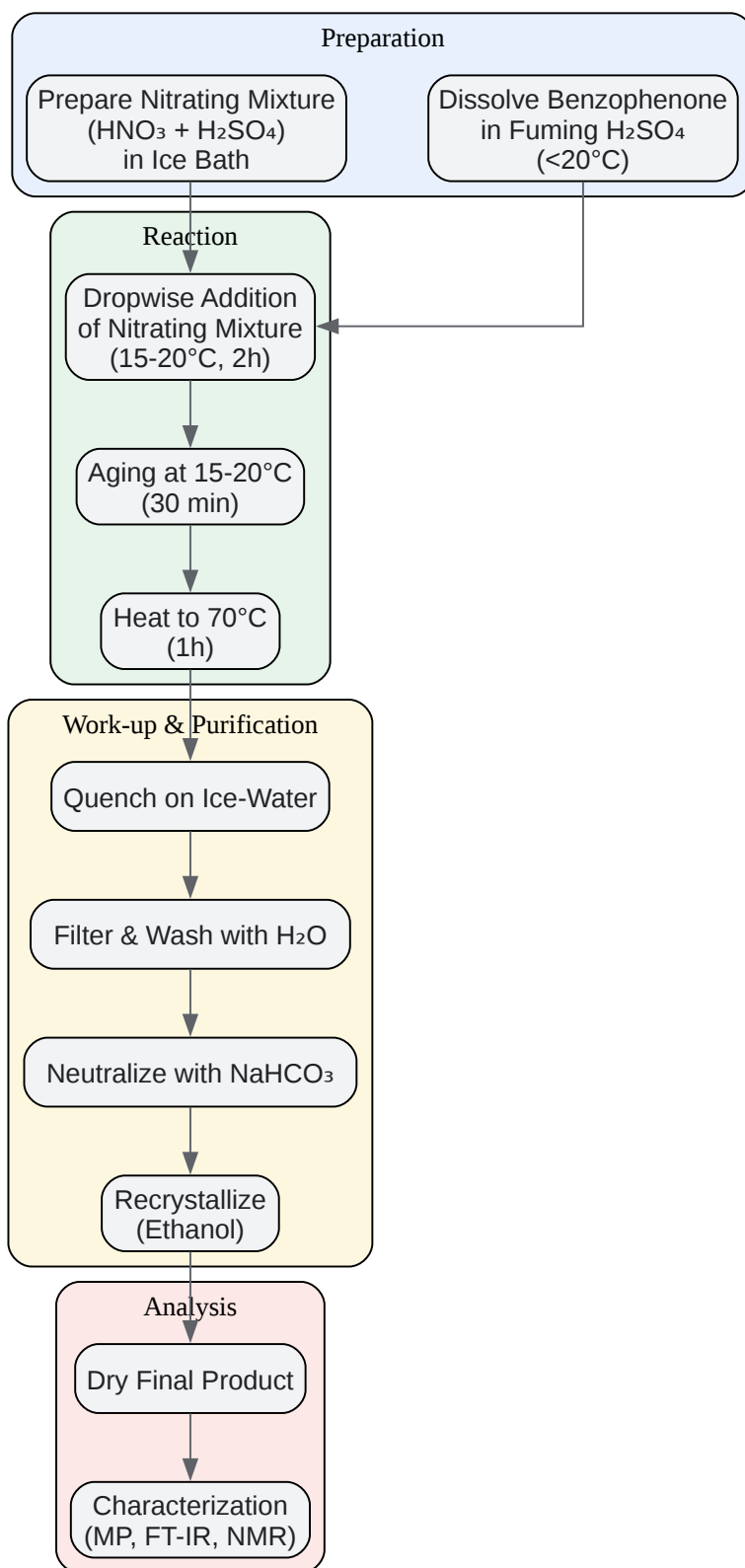
Mandatory Safety Protocols (EHS)

WORKING WITH NITRATING AGENTS POSES SIGNIFICANT RISKS. STRICT ADHERENCE TO SAFETY PROTOCOLS IS ESSENTIAL.

- Personal Protective Equipment (PPE): All procedures must be conducted in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) at all times.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) An eyewash station and safety shower must be immediately accessible.[\[10\]](#)
- Reagent Handling:
 - Fuming nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents.[\[9\]](#)[\[13\]](#) They can cause severe burns upon contact and are destructive to mucous membranes and respiratory tissues if inhaled.[\[9\]](#)[\[13\]](#)
 - Always add acid to water or other reagents slowly and with cooling; never the other way around.
 - Store acids in designated acid cabinets, segregated from organic materials, bases, metals, and other incompatible substances.[\[9\]](#)[\[10\]](#)
- Spill & Exposure Procedures:
 - Spills: For small spills (<1 Liter), confine the spill and neutralize with an inert material like sodium bicarbonate or sand.[\[13\]](#) For larger spills, evacuate the area and contact EH&S immediately.
 - Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[\[9\]](#)[\[10\]](#) Seek immediate medical attention.
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[\[9\]](#)[\[10\]](#) Seek immediate medical attention.
 - Inhalation: Move to fresh air immediately and seek medical attention.[\[9\]](#)

- **Waste Disposal:** All chemical waste must be disposed of according to institutional and local environmental regulations. Neutralize acidic waste streams before disposal.

Visualization of Experimental Workflow



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Caption: Workflow for the synthesis of **3,3'-Dinitrobenzophenone**.

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